REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([O:9][CH2:17][CH3:18])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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9.9 g
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Type
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reactant
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Smiles
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CC1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was refluxed
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Type
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TEMPERATURE
|
Details
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under heating for 21 hr
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Duration
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21 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
|
CUSTOM
|
Details
|
to give an oil
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Type
|
ADDITION
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Details
|
mainly containing the objective compound
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C(C(=O)OCC)=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |